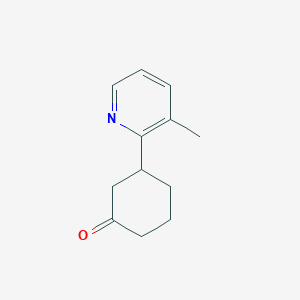

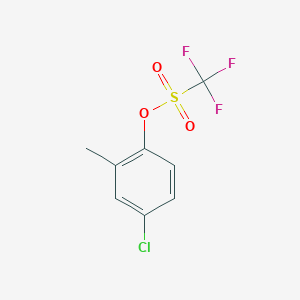

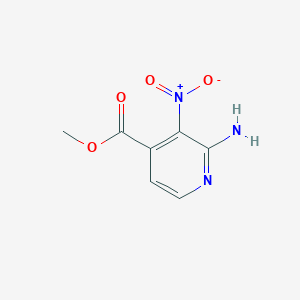

![molecular formula C6H9ClN2O3 B1434117 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride CAS No. 1803593-57-8](/img/structure/B1434117.png)

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride

Overview

Description

The compound is a derivative of pyrazole, which is a heterocyclic compound . Pyrazole is a five-membered ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

While specific synthesis methods for “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride” were not found, pyrazole derivatives are often synthesized using various methods . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as FTIR and 1H NMR . These techniques can provide information about the functional groups and the overall structure of the compound.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride” would depend on its specific structure. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Novel Synthesis Techniques

- A study by Naik et al. (2013) describes the synthesis of novel Mannich bases that include pyrazolone moiety, highlighting the use of similar pyrazole derivatives in complex chemical synthesis processes (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

Regioselective Synthesis

- Martins et al. (2009) explored the highly regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, demonstrating the potential of pyrazole derivatives in targeted chemical synthesis (Martins, Scapin, Frizzo, Rosa, Bonacorso, & Zanatta, 2009).

Innovative Cyclization Processes

- Research by Smyth et al. (2007) investigates the cyclization of pyrazol-3-yl acetic acids with various electrophiles, showcasing the adaptability of these compounds in forming new cyclic structures (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).

Crystal Structure Analysis

- Shen et al. (2012) focus on the crystal structure and computational study of pyrazole derivatives, emphasizing their importance in structural chemistry and molecular design (Shen, Huang, Diao, & Lei, 2012).

Germination Inhibitory Constituents

- Oh et al. (2002) isolated compounds from Erigeron annuus that include a derivative of acetic acid, highlighting the role of such compounds in plant biology and agriculture (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).

Fluorescent Property Evaluation

- Hasan, Abbas, and Akhtar (2011) synthesized and evaluated the fluorescent properties of pyrazoline derivatives, indicating their potential use in material sciences and imaging technologies (Hasan, Abbas, & Akhtar, 2011).

Antioxidant Properties

- Naveen et al. (2021) conducted a study on the antioxidant properties of a novel pyrazole derivative, suggesting its possible application in pharmacology and health sciences (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Coordination Chemistry

- Hadda et al. (2007) synthesized novel ligand pyrazole derivatives and studied their coordination with cobalt(II) and copper(II), revealing the significance of such compounds in coordination chemistry (Hadda, Stoeckli-Evans, Kerbal, Fatmi, Baba, Larbi, Daoudi, & Patel, 2007).

Acylation and Catalytic Properties

- Arutjunyan et al. (2013) discuss the acylation of amines and pyrazole with specific acetyl chloride, highlighting the reactivity and potential catalytic applications of these compounds (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Future Directions

properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxyacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-8-3-5(2-7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMBKERSGINMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)

![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)

![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)